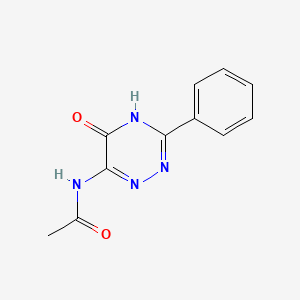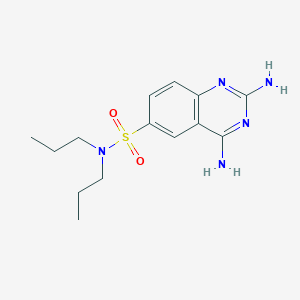![molecular formula C16H14N4O2 B12940621 3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid CAS No. 787591-21-3](/img/structure/B12940621.png)
3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyrazine core with a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyrazine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyrazine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a halogenated imidazo[1,2-a]pyrazine intermediate.
Attachment of the Benzoic Acid Moiety: The final step involves coupling the imidazo[1,2-a]pyrazine derivative with a benzoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the imidazo[1,2-a]pyrazine core or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated intermediates, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Pyrazine derivatives
- Benzoic acid derivatives
Comparison
Compared to similar compounds, 3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity. Its cyclopropylamino group and imidazo[1,2-a]pyrazine core are particularly noteworthy, as they can enhance binding affinity and specificity for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
787591-21-3 |
|---|---|
分子式 |
C16H14N4O2 |
分子量 |
294.31 g/mol |
IUPAC名 |
3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid |
InChI |
InChI=1S/C16H14N4O2/c21-16(22)11-3-1-2-10(8-11)13-9-18-15-14(19-12-4-5-12)17-6-7-20(13)15/h1-3,6-9,12H,4-5H2,(H,17,19)(H,21,22) |
InChIキー |
OPXXOIVWWAILNC-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=CC(=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12940547.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12940552.png)

![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12940567.png)
![3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B12940572.png)

![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide](/img/structure/B12940592.png)

![6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine](/img/structure/B12940596.png)

![5,6-Dihydro-4H-cyclopenta[b]furan-6-amine](/img/structure/B12940615.png)

